![molecular formula C6H10BrN3 B2801017 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine CAS No. 1006470-69-4](/img/structure/B2801017.png)
4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine
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Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
There are various methods to synthesize pyrazole derivatives. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For example, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
"4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine" is utilized in the synthesis of diverse heterocyclic compounds due to its reactivity and the ability to undergo various chemical transformations. Gomaa and Ali (2020) highlighted its value as a building block for synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of derivatives like DCNP offers mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, including amines and malononitriles (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, pyrazole derivatives, including those synthesized from "4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine," exhibit a wide spectrum of biological activities. Sharma et al. (2021) provided an extensive review on the synthetic approaches and medical significances of methyl-substituted pyrazoles, highlighting their potent medicinal scaffolds with applications in various therapeutic areas (Sharma et al., 2021).
Catalysis and Organic Synthesis
The compound is also relevant in the field of catalysis and organic synthesis. Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, where amines like "4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine" could serve as substrates or ligands in developing efficient catalytic processes (Kantam et al., 2013).
Anticancer Research
Further extending its utility, pyrazoline derivatives are explored for their anticancer properties. Ray et al. (2022) discussed synthetic strategies of pyrazoline derivatives for developing new anticancer agents, underscoring the biological activity research of pyrazoline derivatives in pharmaceutical chemistry (Ray et al., 2022).
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been shown to inhibit oxidative phosphorylation and energy-dependent calcium uptake .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20407) and density (1838 g/cm3), may influence its bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, such as anti-inflammatory and antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine. For instance, the compound’s stability may be affected by temperature and light conditions. Furthermore, its efficacy may be influenced by the pH and ionic strength of its environment .
properties
IUPAC Name |
4-bromo-1-ethyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYQZSWGAVVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine |
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